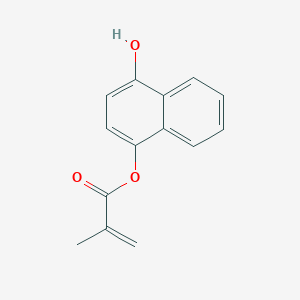

4-Hydroxynaphthalen-1-yl methacrylate

Description

BenchChem offers high-quality 4-Hydroxynaphthalen-1-yl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxynaphthalen-1-yl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-hydroxynaphthalen-1-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9(2)14(16)17-13-8-7-12(15)10-5-3-4-6-11(10)13/h3-8,15H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAHBKNHKAFCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Architectural Mastery in Polymer Design: The Technical Profile of 4-Hydroxynaphthalen-1-yl Methacrylate (CAS 912280-35-4)

As the semiconductor industry pushes beyond the 5 nm node using Extreme Ultraviolet (EUV) and Argon Fluoride (ArF) immersion lithography, the demands placed on photoresist resins have exceeded the capabilities of traditional aliphatic and simple aromatic acrylates[1]. The introduction of sterically bulky, high-carbon-density monomers is no longer optional; it is a fundamental requirement to balance etch resistance, resolution, and sensitivity. 4-Hydroxynaphthalen-1-yl methacrylate (CAS 912280-35-4) represents a critical structural building block in this domain[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility, and controlled polymerization protocols for this advanced monomer, moving beyond basic specifications to explain the causality behind its implementation in advanced materials science.

Molecular Architecture & Physicochemical Profile

4-Hydroxynaphthalen-1-yl methacrylate is a highly specialized aromatic monomer characterized by a polymerizable methacrylate backbone, a bulky naphthalene spacer, and a reactive phenolic hydroxyl group.

-

The Methacrylate Group: Ensures favorable propagation kinetics and allows for tight molecular weight control during Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[2].

-

The Naphthalene Ring: Provides exceptional plasma etch resistance. By significantly increasing the carbon-to-hydrogen ratio of the resulting copolymer, it lowers the Ohnishi parameter, which directly correlates with improved resistance to reactive ion etching (RIE) during semiconductor pattern transfer[1].

-

The Hydroxyl Group: Located at the 4-position, this moiety serves a dual purpose. It imparts solubility in aqueous alkaline developers (such as 0.26N tetramethylammonium hydroxide, TMAH) and acts as an anchoring site for acid-labile protecting groups in Chemical Amplification Resists (CARs)[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 912280-35-4 |

| Molecular Formula | C₁₄H₁₂O₃[3] |

| Molecular Weight | 228.24 g/mol [3] |

| SMILES String | CC(=C)C(=O)OC1=CC=C(O)C2=CC=CC=C12[3] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų[3] |

| LogP (Octanol/Water Partition) | 3.0269[3] |

| H-Bond Donors / Acceptors | 1 / 3[3] |

| Purity Standard | ≥95% - 98%[3] |

Mechanistic Causality in Advanced Lithography

In high-resolution photolithography, pattern collapse caused by developer-induced swelling is a catastrophic failure mode[1]. When highly flexible monomers are used, the free volume between polymer chains allows the aqueous developer to penetrate unexposed regions, causing the nanostructures to swell and collapse under capillary forces during drying.

By incorporating 4-hydroxynaphthalen-1-yl methacrylate, the steric bulk of the naphthalene system restricts the conformational mobility of the polymer backbone. This reduces the inter-chain distance and minimizes developer penetration, thereby suppressing swelling[1]. Furthermore, in positive-tone CARs, the hydroxyl group is typically masked with an acid-cleavable moiety (e.g., an acetal). Upon exposure, a Photoacid Generator (PAG) releases protons that catalytically unmask the hydroxyl group during the Post-Exposure Bake (PEB), abruptly shifting the polymer's solubility[2].

Fig 1. Chemical amplification resist (CAR) mechanism utilizing 4-hydroxynaphthyl derivatives.

Experimental Workflows: Self-Validating Polymerization

To achieve the stringent Line-Edge Roughness (LER) requirements of modern lithography, the dispersity (Đ) of the photoresist resin must be strictly controlled (typically Đ < 1.2). Conventional free-radical polymerization yields broad molecular weight distributions that translate to unacceptable LER. Therefore, RAFT polymerization is the industry standard for structurally demanding monomers like 4-hydroxynaphthalen-1-yl methacrylate[2].

Fig 2. Step-by-step RAFT copolymerization workflow for precision lithographic resins.

Protocol: RAFT Copolymerization of 4-Hydroxynaphthalen-1-yl Methacrylate

Objective: Synthesize a low-dispersity copolymer with precise molecular weight control. RAFT relies on a delicate equilibrium between active and dormant chains. Absolute exclusion of oxygen and precise temperature control are non-negotiable to prevent irreversible chain termination.

Step 1: Reagent Purification

-

Action: Dissolve 4-hydroxynaphthalen-1-yl methacrylate in tetrahydrofuran (THF) and pass through a basic alumina column.

-

Causality: Commercial monomers contain polymerization inhibitors (e.g., hydroquinone). If not removed, these inhibitors will consume the primary radicals generated by the initiator, leading to unpredictable induction periods and skewed molecular weights.

Step 2: Reaction Assembly

-

Action: In a Schlenk flask, combine the purified monomer (0.5 M), a comonomer (e.g., 2-ethyl-2-adamantyl methacrylate for acid lability), a trithiocarbonate RAFT agent (ratio of Monomer:RAFT = 100:1), and Azobisisobutyronitrile (AIBN) initiator (ratio of RAFT:AIBN = 10:1) in anhydrous 1,4-dioxane.

Step 3: Deoxygenation (Freeze-Pump-Thaw)

-

Action: Submerge the flask in liquid nitrogen until the solvent freezes. Apply high vacuum (10⁻³ mbar) for 5 minutes. Isolate the vacuum and thaw the mixture in a warm water bath to release dissolved gases. Repeat this cycle exactly three times.

-

Causality: Molecular oxygen is a potent diradical that rapidly quenches propagating carbon-centered radicals. Even trace amounts will halt the RAFT equilibrium, resulting in dead polymer chains and high dispersity.

Step 4: Thermal Polymerization

-

Action: Backfill the Schlenk flask with ultra-pure Argon. Immerse in a pre-heated oil bath at 65°C for 16 hours.

-

Causality: 65°C is precisely chosen to match the ~10-hour half-life of AIBN. This ensures a steady, low concentration of primary radicals throughout the reaction, which minimizes bimolecular termination events and maintains the living character of the polymerization.

Step 5: Precipitation and Recovery

-

Action: Quench the reaction by rapid cooling in liquid nitrogen. Dilute the mixture with a minimal amount of THF and precipitate dropwise into a 10-fold excess of cold hexanes.

-

Causality: The synthesized polymer is insoluble in non-polar hexanes, while unreacted monomer and residual RAFT agent remain in solution. This creates a self-purifying system that isolates the target macromolecule.

Step 6: Drying

-

Action: Filter the precipitate and dry under vacuum at 40°C for 24 hours to yield the purified resin, ready for lithographic formulation.

References

-

Sigma-Aldrich. 4-Hydroxynaphthalen-1-yl methacrylate | 912280-35-4.

-

ChemScene. 912280-35-4 | 4-Hydroxynaphthalen-1-yl methacrylate.3

-

Google Patents (US7510817B2). Photoresist polymer compositions.2

-

ResearchGate. Chemical amplification resists: Inception, implementation in device manufacture, and new developments.1

Sources

4-Hydroxynaphthyl Methacrylate (4-HNMA): Structural Elucidation, Polymerization Dynamics, and Advanced Applications

Prepared by: Senior Application Scientist Target Audience: Materials Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

The rational design of functional monomers is the cornerstone of advanced polymer science, bridging the gap between industrial lithography and biomedical engineering. 4-Hydroxynaphthalen-1-yl methacrylate (4-HNMA) is a highly specialized, tri-functional monomer that features a polymerizable methacrylate group, a rigid hydrophobic naphthalene core, and a reactive hydroxyl moiety.

Historically utilized in the semiconductor industry for developable bottom anti-reflective coatings (BARC) and extreme ultraviolet (EUV) photoresists[1], 4-HNMA is now gaining significant traction in drug development. For pharmaceutical scientists, the monomer offers an ideal building block for amphiphilic block copolymers, where its extended

Structural Analytics and Physicochemical Profiling

Understanding the exact physicochemical properties of 4-HNMA is critical for calculating stoichiometric ratios during polymerization and functionalization. The monomer consists of a 1,4-disubstituted naphthalene ring, ensuring a linear and predictable steric profile.

Molecular Weight Calculation

The empirical formula for 4-HNMA is C₁₄H₁₂O₃ [2]. The exact molecular weight is derived as follows:

-

Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

-

Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

-

Total Molecular Weight: 228.247 g/mol (Standardized commercially to 228.24 g/mol )[2].

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 4-hydroxynaphthalen-1-yl 2-methylprop-2-enoate |

| Common Name | 4-hydroxynaphthyl methacrylate (4-HNMA) |

| CAS Registry Number | 912280-35-4[2] |

| Molecular Formula | C₁₄H₁₂O₃[3] |

| Molecular Weight | 228.24 g/mol [2] |

| SMILES String | CC(=C)C(=O)OC1=CC=C(O)C2=CC=CC=C12[3] |

| Purity Standard |

Mechanistic Insights: The Tri-Functional Architecture

The utility of 4-HNMA stems directly from its distinct structural domains. As an application scientist, I rely on the causality between these domains and their macroscopic behaviors to design targeted workflows.

-

The Naphthalene Core: The fused aromatic rings provide extreme rigidity and a high refractive index[1]. In drug delivery, this core creates a highly hydrophobic microenvironment. The electron-rich

-system allows for strong non-covalent -

The Hydroxyl Group (-OH): Located at the para position relative to the ester linkage, this group acts as a "solubility switch"[1]. It can be deprotonated in alkaline developers for lithography, or used as a covalent attachment point for pH-sensitive prodrug linkages (such as hydrazones or esters) in oncology applications.

-

The Methacrylate Moiety: Provides the kinetic engine for the molecule, allowing it to undergo rapid free-radical, anionic, or controlled radical polymerizations (RAFT/ATRP).

Fig 1: Structure-property relationships of the 4-HNMA monomer domains.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Selective Mono-Esterification Synthesis of 4-HNMA

Objective: Synthesize 4-HNMA from 1,4-dihydroxynaphthalene while completely suppressing the formation of 1,4-naphthalene dimethacrylate.

-

Reactant Preparation: Dissolve 10 mmol of 1,4-dihydroxynaphthalene in 50 mL of anhydrous Dichloromethane (DCM) under a continuous Argon purge.

-

Causality: Argon prevents the oxidative degradation of the electron-rich dihydroxynaphthalene core into naphthoquinone.

-

-

Catalyst Addition: Add 11 mmol of Triethylamine (TEA).

-

Causality: TEA functions as both a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

-

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

-

Causality: Lowering the thermal energy kinetically favors mono-esterification. The steric hindrance of the first added methacrylate group prevents the second hydroxyl from reacting at low temperatures.

-

-

Esterification: Add 10 mmol of methacryloyl chloride dropwise over 30 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes that could lead to di-esterification or exothermic runaway.

-

-

Maturation & Purification: Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours. Quench with saturated NaHCO₃. Wash the organic layer with 0.1 M HCl to remove residual TEA, dry over anhydrous MgSO₄, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 4:1 v/v)[3].

Protocol B: RAFT Polymerization for Drug Delivery Micelles

Objective: Synthesize a well-defined amphiphilic block copolymer (e.g., PEG-b-P(4-HNMA)) for chemotherapeutic encapsulation.

-

Solution Prep: In a Schlenk flask, dissolve 4-HNMA (monomer), a PEG-based macro-Chain Transfer Agent (macro-CTA), and Azobisisobutyronitrile (AIBN) in anhydrous Tetrahydrofuran (THF).

-

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Dissolved oxygen is a potent radical scavenger. Failing to remove it will result in premature chain termination and high polydispersity indices (PDI).

-

-

Polymerization: Backfill with Argon and submerge the flask in an oil bath pre-heated to 70 °C for 24 hours.

-

Recovery: Terminate the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether, filter, and dry under a vacuum.

Fig 2: Synthesis, purification, and polymerization workflow for 4-HNMA.

Conclusion

4-Hydroxynaphthyl methacrylate (4-HNMA) is a highly versatile monomer with a molecular weight of 228.24 g/mol . By leveraging the precise causality between its structural domains—the rigidity of the naphthalene ring, the reactivity of the hydroxyl group, and the polymerizability of the methacrylate—scientists can engineer advanced materials ranging from high-resolution photoresists to highly retentive nanocarriers for targeted drug delivery.

References

- European Patent Office. "EP2895468B1 - Developable bottom anti-reflective coating". Google Patents.

Sources

Mechanistic Foundations: The Physics of Refraction in Polymers

An in-depth technical analysis of high refractive index (HRI) monomers, specifically focusing on naphthalene-based architectures, reveals a critical intersection between advanced polymer chemistry, optoelectronics, and biomedical engineering. For researchers, materials scientists, and drug development professionals, mastering the design and synthesis of these materials is essential for developing next-generation optical biosensors, high-throughput screening substrates, and implantable medical devices.

The refractive index (

Where

Why Naphthalene?

Traditional optical polymers like PMMA or polycarbonate hit a refractive index ceiling around 1.49 to 1.58. Naphthalene groups overcome this limitation due to their extended, rigid

The Synergistic Role of Sulfur (Thioethers)

To push the refractive index beyond 1.70, naphthalene cores are frequently functionalized with sulfur atoms to form thioethers or polythiomethacrylates[3]. Sulfur possesses a large atomic radius and loosely held outer valence electrons, contributing to an exceptionally high atomic refraction. When coupled with the

Logical architecture of naphthalene-based HRI monomer design and polymerization workflow.

Monomer Design Strategies & Chemical Pathways

Recent advancements have yielded several highly efficient naphthalene-based monomer systems:

-

Thiol-Yne Hyperbranched Systems: By reacting "A2" monomers like 1,5-dithiolnaphthalene with "B3" monomers such as 1,3,5-tris(naphthalyl–ethylnyl) benzene via metal-free radical-initiated thiol-yne polyaddition, researchers have achieved hyperbranched poly(vinyl sulfide)s. These materials boast a staggering refractive index of up to 1.79 at 589.7 nm, representing some of the highest values ever recorded for pure polymer matrices[2].

-

Naphthalene-Thiazole Polyamides: The introduction of thiazole rings alongside naphthalene groups and thioether linkages via the polycondensation of 5,5′-thiobis(2-amino-4-(2-naphthyl)thiazole) yields highly processable polyamides with an RI of 1.7701 and exceptional thermal stability.

-

Fused Carbazole-Naphthalene Cyclic Olefins: Synthesized via ring-opening metathesis polymerization (ROMP), these monomers yield colorless cyclic olefin polymers with an RI up to 1.697 and superior optical transparency (>90%), crucial for applications requiring low optical loss[5].

Self-Validating Experimental Protocol: Synthesis of UV-Cured Naphthalene-Thioether Networks

To ensure rigorous scientific integrity, the following protocol for synthesizing a cross-linked HRI polymer network from 1,5-naphthalenedithiol and a multifunctional alkyne incorporates built-in validation checkpoints. This ensures causality is understood and experimental errors are caught before final curing.

Step 1: Monomer Formulation & Homogenization

-

Action: Combine 1,5-naphthalenedithiol and the alkyne co-monomer in an equimolar functional ratio (1:1 thiol to alkyne) in a dark amber vial. Add 1 wt% of a phosphine oxide photoinitiator (e.g., TPO).

-

Causality: An exact 1:1 stoichiometric ratio is critical in step-growth click reactions to ensure high molecular weight and prevent unreacted monomers from acting as plasticizers, which would lower the glass transition temperature (

)[6]. -

Validation Checkpoint 1: Visually inspect the resin. It must be optically clear and homogeneous. Any turbidity indicates incomplete dissolution of the solid photoinitiator or monomer incompatibility, which will cause aggressive light scattering in the final film.

Step 2: Vacuum Degassing

-

Action: Place the formulation in a vacuum desiccator at 10 mbar for 15 minutes.

-

Causality: Molecular oxygen (

) is a potent radical scavenger. If dissolved -

Validation Checkpoint 2: Observe the resin under 10x magnification. The complete cessation of micro-bubble formation confirms successful degassing.

Step 3: UV-Initiated Click Polymerization

-

Action: Cast the resin between two glass plates separated by a 100

m spacer. Irradiate with a 405 nm LED array at 30 mW/cm² for 60 seconds. -

Causality: 405 nm is chosen to match the absorbance peak of the TPO initiator while avoiding the deep-UV absorption bands of the naphthalene rings, which would cause competitive absorption and prevent light from penetrating the full depth of the film[2].

-

Validation Checkpoint 3: Perform Fourier-Transform Infrared (FTIR) spectroscopy on the cured film. The complete disappearance of the S-H stretching vibration at ~2570 cm⁻¹ validates 100% monomer conversion.

Step 4: Thermal Annealing

-

Action: Post-cure the film in a convection oven at 120 °C for 2 hours, followed by a slow cooling ramp (1 °C/min) to room temperature.

-

Causality: Rapid photopolymerization locks polymer chains into non-equilibrium conformations, generating internal stress that manifests as birefringence (double refraction). Heating the polymer above its

allows chain relaxation, eliminating optical anisotropy. -

Validation Checkpoint 4: Differential Scanning Calorimetry (DSC). A flat baseline with no residual exothermic peak confirms the absence of trapped, unreacted functional groups.

Self-validating experimental workflow for UV-cured naphthalene-thioether polymer synthesis.

Quantitative Data: Comparative Polymer Properties

The strategic inclusion of naphthalene and thioether groups yields measurable superiority over standard optical polymers.

| Polymer System / Monomer | Core Structural Motif | Refractive Index ( | Abbe Number ( | Thermal Stability ( |

| Standard PMMA (Control) | Aliphatic Methacrylate | 1.49 | 58.0 | ~280 °C |

| Poly(vinyl sulfide)s [2] | 1,5-dithiolnaphthalene + Alkyne | 1.79 | ~15 - 20 | 420 °C |

| Polyamides (DA monomer) | Naphthalene + Thiazole | 1.77 | High | 478 °C |

| Cyclic Olefin Polymers [5] | Carbazole + Naphthalene | 1.697 | 14.5 - 25.2 | >400 °C |

| Polythiomethacrylates [3] | 1,5-NAF-S-Met | 1.56 - 1.60 | Moderate | 300 - 400 °C |

Translational Applications in Drug Development & Medical Devices

While traditionally associated with optoelectronics (like OLED light out-coupling), naphthalene-based HRI monomers are increasingly vital for life science and drug development professionals:

-

Optical Biosensors for High-Throughput Screening: In early-stage drug discovery, label-free detection methods like Surface Plasmon Resonance (SPR) and photonic crystal assays rely on the refractive index contrast between the sensor substrate and the aqueous biological sample. Utilizing an HRI polymer (

) as the sensor substrate exponentially increases the evanescent field confinement, drastically improving the sensitivity of the assay. This allows pharmacologists to detect low-affinity small molecule-protein interactions that standard glass or PMMA substrates would miss. -

Advanced Intraocular Lenses (IOLs): In ophthalmology, restoring vision post-cataract surgery requires implanting an IOL. The figure-of-merit for IOL polymers requires a high refractive index, a high Abbe number (to prevent chromatic aberration), and a low

(to maintain flexibility)[6]. Naphthalene-based HRI monomers allow optical engineers to design lenses that are significantly thinner than conventional silicone or acrylic lenses. Thinner lenses can be folded tighter and injected through sub-2mm surgical incisions, reducing astigmatism and accelerating patient recovery times.

References

-

High Refractive Index Hyperbranched Polymers Prepared by Two Naphthalene-Bearing Monomers via Thiol-Yne Reaction. ResearchGate. Available at:[Link]

-

High refractive index and low-birefringence polyamides containing thiazole and naphthalene units. RSC Publishing. Available at:[Link]

-

Cross-Linked Polythiomethacrylate Esters Based on Naphthalene—Synthesis, Properties and Reprocessing. MDPI. Available at:[Link]

-

Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. MDPI. Available at:[Link]

-

Cross-Linked Polythiomethacrylate Esters Based on Naphthalene—Synthesis, Properties and Reprocessing (Peer Review Report). MDPI. Available at:[Link]

-

Design and Synthesis of Colorless Cyclic Olefin Polymers with High Refractive Index, Transparency, and Thermal Stability. ACS Publications. Available at:[Link]

-

High Refractive Index Polymers by Design. ACS Publications. Available at:[Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 4-Hydroxynaphthalen-1-yl Methacrylate

Abstract

4-Hydroxynaphthalen-1-yl methacrylate is a specialized monomer with potential applications in high-performance polymers and advanced materials. Its solubility in organic solvents is a critical parameter for synthesis, purification, formulation, and polymerization processes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. It covers the theoretical principles of solubility, a strategic approach to solvent selection, and a detailed, self-validating experimental protocol based on the isothermal shake-flask method. The objective is to empower researchers with a robust methodology to generate reliable and reproducible solubility data.

Introduction to 4-Hydroxynaphthalen-1-yl Methacrylate

4-Hydroxynaphthalen-1-yl methacrylate (MW: 228.25 g/mol ) is an organic compound featuring a methacrylate functional group attached to a 4-hydroxynaphthalene core. This unique structure combines the polymerizable nature of methacrylates with the aromatic, and potentially fluorescent, properties of the naphthol moiety.

The solubility of this monomer is a fundamental physicochemical property that dictates its utility. For instance:

-

In Polymer Synthesis: The choice of solvent determines the reaction kinetics, polymer chain length, and processability.

-

In Formulation: For applications in coatings, adhesives, or optical materials, solubility dictates the maximum achievable concentration and the stability of the formulation.

-

In Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

Given the absence of extensive public data on its solubility, a systematic and scientifically sound approach to its determination is essential.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1]

Molecular Structure Analysis:

-

Polar Groups: The hydroxyl (-OH) group on the naphthalene ring is polar and capable of acting as a hydrogen bond donor and acceptor. The ester group (-COO-) of the methacrylate is also polar.

-

Non-polar Groups: The large, aromatic naphthalene ring system and the methyl group on the methacrylate backbone are non-polar and will interact primarily through van der Waals forces.

This dual nature suggests that 4-Hydroxynaphthalen-1-yl methacrylate will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in very non-polar solvents (like hexane) or highly polar, protic solvents (like water). Its optimal solubility is expected in solvents of intermediate polarity, particularly those that can interact with its polar functional groups.

Strategic Solvent Selection

A systematic screening of solvents from different classes is the most effective approach. The following table provides a suggested list of solvents, categorized by polarity, for initial screening.

| Solvent Class | Example Solvents | Predicted Solubility Rationale |

| Non-Polar | Hexane, Toluene | Low solubility expected. Toluene may be slightly better than hexane due to π-π stacking interactions with the naphthalene ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to high solubility is predicted. These solvents can engage in dipole-dipole interactions with the ester and hydroxyl groups without competing for hydrogen bonds as strongly as protic solvents. |

| Polar Protic | Methanol, Ethanol | Moderate solubility is likely. These alcohols can hydrogen bond with the solute's hydroxyl and ester groups, aiding dissolution. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2] It involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured. This protocol is adapted from established methodologies like the OECD Guideline 105.[3][4][5][6]

Materials and Equipment

-

4-Hydroxynaphthalen-1-yl methacrylate (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (or water bath)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the solubility determination protocol.

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of 4-Hydroxynaphthalen-1-yl methacrylate (e.g., 20-30 mg) to a glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours. A preliminary test can help determine the necessary time.[3][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[1]

-

Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any remaining solid particles.[1]

-

Dilution: Accurately dilute a known volume of the filtrate with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. The naphthalene ring provides a strong UV chromophore, making UV detection highly suitable. A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[1][2]

-

Calculation: Calculate the concentration in the original filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting the results.

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) | Notes/Observations |

| e.g., Acetone | 25 | XX.X | X.XXX | Clear solution |

| e.g., Toluene | 25 | XX.X | X.XXX | Slightly yellow |

| e.g., Ethanol | 25 | XX.X | X.XXX | ... |

| e.g., Hexane | 25 | XX.X | X.XXX | ... |

The results will provide a quantitative basis for solvent selection in various applications. For example, a solvent with high solubility would be ideal for creating concentrated stock solutions for polymerization, while a solvent pair showing a steep solubility-temperature gradient would be excellent for purification by recrystallization.

Conclusion

Determining the solubility of 4-Hydroxynaphthalen-1-yl methacrylate is a crucial step in harnessing its potential. While pre-existing data is scarce, a systematic approach grounded in the principles of physical chemistry can yield reliable results. The isothermal shake-flask method, coupled with HPLC analysis, provides a robust and scientifically valid protocol. The data generated through this guide will enable researchers to make informed decisions regarding process development, formulation, and purification, thereby accelerating research and development timelines.

References

-

Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Jafari, B., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Bellevue College. Experiment 2: Solubility. [Link]

-

Tho, I., et al. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. [Link]

-

Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. [Link]

-

Tsinman, O. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Vandris, P., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Vandris, P., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Avdeef, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.co.jp]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

The Naphthyl Methacrylate Dichotomy: Structural, Photochemical, and Application Variances Between 1-NMA and 4-HNMA

Executive Summary

Naphthalene-based methacrylates are foundational monomers in advanced polymer science, prized for imparting high refractive indices, robust thermal stability, and unique photophysical characteristics to macromolecular architectures. However, the precise functionalization of the naphthyl ring dictates entirely divergent chemical behaviors. This technical guide provides an in-depth comparative analysis between 1-naphthyl methacrylate (1-NMA) and 4-hydroxynaphthalen-1-yl methacrylate (4-HNMA) . By examining their structural thermodynamics, photochemical pathways, and polymerization kinetics, this whitepaper serves as an authoritative resource for researchers engineering next-generation optical resins, photoresponsive hydrogels, and targeted drug delivery systems.

Structural and Electronic Fundamentals

The fundamental divergence between 1-NMA and 4-HNMA lies in the presence of a hydroxyl (-OH) group at the para position relative to the methacrylate ester.

1-Naphthyl Methacrylate (1-NMA) consists of a hydrophobic naphthalene ring attached to a polymerizable methacrylate group[1]. The absence of hydrogen-bond donors makes this monomer highly lipophilic (XLogP3 of ~3.7)[2], which drives the formation of rigid, hydrophobic polymer domains. When incorporated into copolymers, the bulky naphthyl group restricts chain mobility, thereby elevating the glass transition temperature (

4-Hydroxynaphthalen-1-yl Methacrylate (4-HNMA) , conversely, features a strongly electron-donating hydroxyl group at the 4-position[4]. This functionalization transforms the monomer into an amphiphilic building block. The -OH group not only lowers the overall hydrophobicity but also alters the electronic landscape of the aromatic system via resonance, facilitating intermolecular hydrogen bonding and serving as a reactive handle for post-polymerization modifications.

Quantitative Data Comparison

| Physicochemical Property | 1-Naphthyl Methacrylate (1-NMA) | 4-Hydroxynaphthalen-1-yl Methacrylate (4-HNMA) |

| CAS Number | 19102-44-4[5] | 912280-35-4[4] |

| Molecular Formula | C₁₄H₁₂O₂[1] | C₁₄H₁₂O₃[4] |

| Molecular Weight | 212.24 g/mol [1] | 228.24 g/mol [4] |

| Hydrogen Bond Donors | 0[2] | 1 |

| Hydrophobicity (XLogP3) | ~3.7 (Highly Hydrophobic)[2] | < 3.0 (Amphiphilic) |

| Primary Photoreaction | Photo-Fries Rearrangement[6] | Direct ESPT / ESIPT |

| Material Application | High-RI Resins, Photo-patterning[3] | Functional Hydrogels, pH Sensors |

Photochemical Divergence: Photo-Fries vs. Direct Proton Transfer

The most critical operational difference between these two monomers manifests under ultraviolet (UV) irradiation.

The Photo-Fries Rearrangement of 1-NMA

Polymers containing 1-NMA are intrinsically photoresponsive. Upon irradiation with UV light (typically 254 nm), the ester linkage undergoes homolytic cleavage from the excited singlet state (

Direct Proton Transfer in 4-HNMA

Because 4-HNMA already possesses a native hydroxyl group on the naphthyl ring[4], it bypasses the need for destructive UV rearrangement to achieve proton transfer dynamics. The pre-existing -OH group allows 4-HNMA polymers to directly participate in ESPT/ESIPT. Consequently, its fluorescence is highly tunable based on the local solvent polarity or pH, making it an ideal candidate for non-destructive, reversible biosensing, whereas 1-NMA is suited for irreversible optical data storage and permanent photopatterning.

Fig 1: Photochemical divergence between 1-NMA (photo-Fries) and 4-HNMA (direct proton transfer).

Polymerization Kinetics and Thermodynamics

The solvent environment profoundly influences the free-radical polymerization kinetics of these monomers[9].

-

Steric and Electronic Effects: The propagation rate (

) of 1-NMA is primarily governed by the steric bulk of the naphthalene ring. In poor solvents, the polymer chains adopt collapsed configurations, increasing local monomer concentration but reducing radical mobility[9]. -

Hydrogen Bonding in 4-HNMA: The hydroxyl group in 4-HNMA fundamentally alters its reactivity ratios during copolymerization. In hydrophilic solvents, hydrogen bonding between the monomer's -OH group and the solvent can stabilize the growing macroradical, potentially enhancing propagation rates compared to the strictly hydrophobic interactions of 1-NMA.

-

Thermodynamic Tuning (LCST): When copolymerized with oligo(ethylene glycol) methyl ether methacrylate (OEGMA), 1-NMA acts as a hydrophobic anchor, lowering the Lower Critical Solution Temperature (LCST) of the resulting hydrogel[6]. Crucially, when 1-NMA undergoes the photo-Fries rearrangement, the generation of polar hydroxyl groups increases the polymer's water affinity, shifting the LCST to a higher temperature[6][8]. 4-HNMA copolymers exhibit a naturally higher baseline LCST due to their inherent polarity and do not undergo this UV-triggered thermal shift.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific techniques are employed.

Protocol A: Free-Radical Synthesis of P(1-NMA)

-

Inhibitor Removal: Commercial 1-NMA contains <500 ppm monomethyl ether hydroquinone (MEHQ) to prevent premature autopolymerization[5][10]. Pass the monomer through a basic alumina column. Causality: MEHQ acts as a radical scavenger; failure to remove it will result in unpredictable initiation kinetics and high dispersity (

). -

Polymerization Setup: Dissolve purified 1-NMA and Azobisisobutyronitrile (AIBN) initiator in anhydrous Tetrahydrofuran (THF) within a Schlenk flask.

-

Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher and radical scavenger that will terminate the growing polymer chains.

-

Thermal Initiation: Submerge the flask in an oil bath at 70°C for 24 hours to ensure high conversion.

-

Self-Validation (FT-IR): Analyze an aliquot using FT-IR spectroscopy. The complete disappearance of the characteristic acrylate

double bond peak at ~1635 cm⁻¹ validates total monomer conversion[3]. -

Purification: Precipitate the polymer dropwise into cold methanol. The extreme hydrophobicity of P(1-NMA) ensures rapid phase separation.

Protocol B: Photopatterning of Naphthyl Films

-

Film Fabrication: Dissolve the purified P(1-NMA) in toluene (10 wt%) and spin-coat onto a glass substrate to achieve a uniform thin film.

-

Masking and Irradiation: Place a photomask over the film and expose it to a 254 nm UV lamp. Causality: 254 nm provides the exact energy required to excite the ester bond to the

state, triggering the photo-Fries rearrangement[7]. -

Fluorescence Validation: Observe the film under a fluorescence microscope. Unexposed regions will remain dark (or emit weakly at 338 nm), while exposed regions will fluoresce brilliantly at 475 nm[6][8].

Fig 2: Standardized workflow for the synthesis and photopatterning of naphthyl methacrylate films.

Advanced Applications in Materials Science

The structural nuances between these two monomers dictate their end-use in commercial and academic drug development and materials science:

-

Optoelectronics & Anti-Counterfeiting (1-NMA): Because the photo-Fries rearrangement permanently alters the chemical structure, 1-NMA is heavily utilized in optical data storage, anti-counterfeiting inks, and high-resolution fluorescence patterning[6][8]. Furthermore, its high molar refraction makes it a staple in advanced optical resins[3].

-

Biomedical Sensors & Drug Delivery (4-HNMA): The native hydroxyl group of 4-HNMA provides a bio-conjugation site for attaching targeting ligands or active pharmaceutical ingredients (APIs) via esterification. Its ability to undergo reversible ESPT without UV degradation makes it highly suitable for continuous intracellular pH monitoring and stimuli-responsive drug delivery vehicles.

References

1.[9] Smolecule. "Buy alpha-naphthyl methacrylate | 19102-44-4". Smolecule. 2.[1] PubChem. "Naphthyl methacrylate | C14H12O2 | CID 4064248". National Institutes of Health. 3.[10] Sigma-Aldrich. "1-Naphthyl methacrylate monomethyl ether hydroquinone 500ppm as inhibitor, 97 GC 19102-44-4". Sigma-Aldrich. 4.[3] Benchchem. "Application Notes and Protocols: 1-Naphthyl Acrylate in the Synthesis of High-Performance Optical Resins". Benchchem. 5.[4] ChemScene. "912280-35-4 | 4-Hydroxynaphthalen-1-yl methacrylate". ChemScene. 6.[2] Alfa Chemistry. "CAS 19102-44-4 Alpha-naphthyl methacrylate". Alfa Chemistry. 7.[6] Macromolecules. "Photo/Thermal Dual Responses in Aqueous-Soluble Copolymers Containing 1-Naphthyl Methacrylate". ACS Publications. 8.[5] ChemicalBook. "ALPHA-NAPHTHYL METHACRYLATE | 19102-44-4". ChemicalBook. 9.[8] UQ eSpace. "Photo/Thermal Dual Responses in Aqueous-Soluble Copolymers Containing 1-Naphthyl Methacrylate". The University of Queensland. 10.[7] MDPI. "Exploring Aromatic S-Thioformates as Photoinitiators". MDPI.

Sources

- 1. Naphthyl methacrylate | C14H12O2 | CID 4064248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. ALPHA-NAPHTHYL METHACRYLATE | 19102-44-4 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Buy alpha-naphthyl methacrylate | 19102-44-4 [smolecule.com]

- 10. 1-Naphthyl methacrylate monomethyl ether hydroquinone 500ppm as inhibitor, 97 GC 19102-44-4 [sigmaaldrich.com]

Engineering Hydroxyl-Functionalized Aromatic Methacrylate Monomers: Synthesis, Mechanistic Properties, and Advanced Applications

Executive Summary

Hydroxyl-functionalized aromatic methacrylate monomers represent a cornerstone class of reactive materials in modern polymer science. The archetype of this family, bisphenol A-glycidyl methacrylate (Bis-GMA), was initially engineered to overcome the severe volumetric shrinkage and mechanical fragility of early aliphatic resins. Today, the unique tri-functional nature of these molecules—combining a rigid aromatic core, hydrogen-bonding hydroxyl groups, and polymerizable methacrylate termini—has expanded their utility far beyond dental composites. This whitepaper provides an in-depth mechanistic analysis of these monomers, detailing self-validating synthesis protocols, structural causality, and their emerging role in targeted drug delivery and stereolithography (SLA) 3D printing.

Structural Dynamics & Mechanistic Causality

The performance profile of hydroxyl-functionalized aromatic methacrylates is dictated by the precise interplay of their three structural domains. Understanding the causality behind these molecular features is critical for researchers optimizing resin formulations or designing nanocarriers.

-

The Aromatic Core (Rigidity & Steric Hindrance): The inclusion of bisphenol A (or similar aromatic derivatives) is not merely a structural spacer. The bulky phenyl rings sterically hinder local chain mobility and rotational freedom. Mechanistically, this directly translates to a higher glass transition temperature (

) and significantly reduced volumetric shrinkage during free-radical polymerization compared to aliphatic counterparts like methyl methacrylate (MMA)[1]. -

The Hydroxyl Groups (Hydrogen Bonding & Functionalization): The pendant -OH groups serve a dual, often competing, purpose. Physically, they establish a robust intermolecular hydrogen-bonding network. This causality explains the exceptionally high baseline viscosity of Bis-GMA (~900 Pa·s at room temperature). While this high viscosity necessitates the use of reactive diluents, the hydrogen bonding simultaneously enhances interfacial adhesion to polar substrates (e.g., dentin, silica nanoparticles)[1]. Chemically, these hydroxyls act as highly reactive anchoring sites for post-polymerization functionalization, a critical feature for drug conjugation[2].

-

The Methacrylate Termini (Crosslinking Kinetics): The terminal carbon-carbon double bonds enable rapid, light-initiated or redox-initiated free-radical polymerization, allowing the monomer to rapidly cure into a highly crosslinked, insoluble thermoset network[3].

Synthesis Protocols & Self-Validating Workflows

The synthesis of high-purity hydroxyl-functionalized methacrylates requires strict control over reaction kinetics to prevent premature auto-polymerization. The following protocol outlines the synthesis of Bis-GMA via a ring-opening addition reaction, designed as a self-validating system.

Protocol 1: Synthesis of Bis-GMA via Epoxide Ring-Opening

Objective: Synthesize Bis-GMA by reacting the diglycidyl ether of bisphenol A (DGEBA) with methacrylic acid.

-

Reagent Preparation: Charge a light-shielded, three-neck round-bottom flask with 1.0 molar equivalent of DGEBA. Introduce 2.05 molar equivalents of methacrylic acid (slight excess to drive the reaction).

-

Catalysis & Stabilization: Add 0.5 wt% of an amine catalyst (e.g., triphenylphosphine or a tertiary amine) to facilitate the epoxide ring-opening. Crucially, add 0.05 wt% of hydroquinone monomethyl ether (MEHQ) as a radical scavenger to inhibit premature vinyl polymerization[4].

-

Thermal Activation: Heat the mixture gradually to 90°C under a continuous dry nitrogen purge. Maintain vigorous mechanical stirring.

-

Self-Validating Analytical Loop: The scientific integrity of this synthesis relies on real-time spectroscopic validation rather than arbitrary time endpoints.

-

Validation Mechanism: Extract aliquots every 60 minutes for Fourier Transform Infrared (FTIR) spectroscopy. The reaction is definitively complete only when the characteristic epoxide ring vibration at ~910 cm⁻¹ is completely attenuated, coupled with the stabilization of a broad, intense hydroxyl (-OH) stretch at ~3400 cm⁻¹ and an ester carbonyl peak at ~1715 cm⁻¹[4].

-

-

Purification: Wash the resultant viscous liquid with a dilute aqueous basic solution to neutralize unreacted methacrylic acid, followed by vacuum desiccation to remove residual moisture.

Mechanistic workflow of Bis-GMA synthesis and subsequent polymerization.

Comparative Monomer Properties

To engineer optimal resin matrices, researchers frequently blend hydroxyl-functionalized monomers with reactive diluents or structurally modified analogs. Derivatization of the hydroxyl groups with alkyl isocyanates, for instance, yields urethane dimethacrylates (UDMA) with drastically reduced viscosity and lower polymerization shrinkage[4].

The table below summarizes the quantitative physical properties of standard methacrylate monomers used in advanced formulations:

| Monomer Classification | Molecular Weight ( g/mol ) | Viscosity (Pa·s at 25°C) | Polymerization Shrinkage (vol%) | Primary Function in Matrix |

| Bis-GMA (Hydroxyl-functionalized) | 512.6 | ~900.0 | 5.0 - 6.0 | Rigid Base Matrix[1] |

| UDMA (Urethane-functionalized) | 470.6 | ~23.0 | 4.0 - 5.0 | Flexible Base Matrix[1] |

| Bis-EMA (Ethoxylated analog) | 540.6 | ~0.9 | ~5.0 | Low-Viscosity Base[3] |

| TEGDMA (Aliphatic diluent) | 286.3 | ~0.01 | 11.0 - 14.0 | Reactive Diluent[1] |

Data synthesis demonstrates the direct causality between the presence of -OH groups (Bis-GMA) and exponential viscosity increases compared to ethoxylated (Bis-EMA) or aliphatic (TEGDMA) alternatives.

Advanced Applications: From Restoratives to Targeted Delivery

Stereolithography (SLA) 3D Printing

In additive manufacturing, the high viscosity of pure Bis-GMA restricts the flow dynamics required for high-resolution SLA printing. To resolve this, researchers utilize the structurally similar, low-viscosity Bis-EMA, or dilute the hydroxyl-functionalized monomer with trimethylolpropane triacrylate (TMPTMA) or TEGDMA. This tailored monomer ratio ensures optimal vat photopolymerization, yielding 3D-printed structures with exceptional flexural strength (64–80 MPa) and minimal post-cure warping[3].

Tumor-Targeted Drug Delivery Nanocarriers

For drug development professionals, the pendant hydroxyl groups on these monomers offer a highly reactive scaffold for creating targeted therapeutics. By utilizing controlled living polymerization techniques, these monomers can be engineered into smart nanocarriers.

Protocol 2: Post-Polymerization Functionalization via ATRP

-

Polymerization: Subject the hydroxyl-functionalized methacrylate to Atom Transfer Radical Polymerization (ATRP) using a copper(I) bromide catalyst to form a well-defined, amphiphilic block copolymer[2].

-

Micellization: Induce self-assembly in an aqueous medium, forcing the hydrophobic aromatic cores inward while the hydrophilic, hydroxyl-rich segments form the corona.

-

Conjugation: React the exposed -OH groups with the carboxylate groups of a targeting ligand (e.g., folic acid) or a chemotherapeutic prodrug via esterification using EDC/NHS coupling chemistry.

-

Self-Validating Loop: Validate the conjugation using Gel Permeation Chromatography (GPC) and ¹H-NMR. The shift in the molecular weight distribution (polydispersity index < 1.2) confirms controlled living polymerization, while the disappearance of the distinct hydroxyl proton signal in ¹H-NMR mathematically validates complete esterification with the targeting ligand[2].

Pathway for targeted drug delivery using hydroxyl-functionalized methacrylate nanocarriers.

Conclusion

Hydroxyl-functionalized aromatic methacrylate monomers are masterpieces of chemical engineering. By understanding the mechanistic causality of their structure—where the aromatic core provides rigidity, the methacrylates drive rapid crosslinking, and the hydroxyls offer both robust hydrogen bonding and functionalization sites—scientists can manipulate these molecules for highly specific applications. Whether formulating low-shrinkage 3D printing resins or designing next-generation, stimuli-responsive drug delivery micelles, the controlled synthesis and derivatization of these monomers remain a critical frontier in materials science.

References

1.[1] Monomer Systems for Dental Composites and Their Future: A Review - Journal of the California Dental Association. Available at:[Link] 2.[4] Synthesis, Characterization and Evaluation of Urethane Derivatives of Bis-GMA - Dental Materials. Available at:[Link] 3.[2] Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - Journal of Controlled Release. Available at:[Link] 4.[3] Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - Polymers (MDPI). Available at:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

Thermal stability of poly(4-hydroxynaphthalen-1-yl methacrylate)

Thermal Stability of Poly(4-hydroxynaphthalen-1-yl methacrylate): A Technical Guide

Executive Summary

Poly(4-hydroxynaphthalen-1-yl methacrylate) (PHNMA) represents a specialized class of aromatic methacrylates, distinguished by its fusion of a rigid naphthalene core with a phenolic hydroxyl group.[1] This molecular architecture positions PHNMA as a critical material in high-performance applications, particularly in next-generation lithography (EUV/KrF photoresists) and high-temperature optical coatings.[1]

This guide provides a technical analysis of the thermal stability of PHNMA. It synthesizes experimental protocols with mechanistic insights, establishing that PHNMA exhibits a superior thermal profile compared to standard alkyl methacrylates—driven by

Molecular Architecture & Synthesis

The thermal behavior of PHNMA is intrinsic to its synthesis and resulting microstructure.[1] The bulky naphthyl pendant group restricts chain mobility, while the 4-hydroxy substitution introduces a network of hydrogen bonds that significantly elevates the glass transition temperature (

Synthesis Protocol (Free Radical Polymerization)

To ensure a consistent thermal baseline, high-purity polymer must be synthesized to remove oligomers that can artificially lower

-

Monomer: 4-Hydroxynaphthalen-1-yl methacrylate (CAS: 912280-35-4).[1][2][3]

-

Initiator: AIBN (2,2'-Azobisisobutyronitrile), recrystallized.[1]

-

Solvent: 1,4-Dioxane or THF (Anhydrous).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve monomer (10 g) in 1,4-dioxane (40 mL) in a Schlenk flask.

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical propagation and induces early termination).

-

Initiation: Add AIBN (1 mol% relative to monomer) under nitrogen flow.

-

Polymerization: Heat to 65°C for 24 hours under magnetic stirring.

-

Purification: Precipitate the solution dropwise into a 10-fold excess of cold methanol. Filter and re-dissolve in THF, then re-precipitate (Repeat 2x).

-

Drying: Dry under vacuum at 40°C for 48 hours to remove residual solvent (critical for accurate TGA).

Synthesis Workflow Diagram

Figure 1: Free radical polymerization workflow for high-purity PHNMA synthesis.

Thermal Characterization Methodologies

Accurate thermal profiling requires distinguishing between reversible transitions (

Differential Scanning Calorimetry (DSC)

Objective: Determine the Glass Transition Temperature (

-

Instrument: TA Instruments Q2000 or equivalent.

-

Protocol:

-

Heat 1: Ramp from 25°C to 200°C at 10°C/min (Erases thermal history/solvent effects).

-

Cool: Ramp down to 25°C at 10°C/min.

-

Heat 2: Ramp from 25°C to 250°C at 10°C/min. Record

from this cycle.

-

-

Expectation: Look for a step change in heat capacity (

).[1] No melting peak (

Thermogravimetric Analysis (TGA)

Objective: Determine Decomposition Temperature (

-

Instrument: TA Instruments Q500 or equivalent.

-

Protocol:

-

Key Metrics:

Thermal Stability Profile

The thermal stability of PHNMA is superior to aliphatic methacrylates (like PMMA) due to the "Naphthalene Effect" and "Phenolic H-Bonding."[1]

Glass Transition Temperature ( )

PHNMA exhibits a high

-

Mechanism: The bulky naphthalene group hinders rotation around the polymer backbone (increasing stiffness).[1] The 4-hydroxy group forms intermolecular hydrogen bonds, acting as "physical crosslinks" that further restrict chain motion.[1]

-

Comparison:

Thermal Decomposition ( )

Methacrylates generally degrade via "unzipping" (depolymerization).[1][4] However, the aromatic ester in PHNMA delays this process compared to aliphatic esters.[1]

-

Onset (

): ~310°C – 320°C.[1] -

Peak Degradation (

): ~380°C.[1] -

Char Yield: High (~20-30% at 600°C in

).[1] The naphthalene ring can undergo condensation at high temperatures to form a graphitic char, unlike PMMA which degrades completely to volatiles.[1]

Comparative Data Table

| Polymer | Side Group | Degradation Mode | ||

| PMMA | Methyl | 105 | ~280 | 100% Unzipping |

| Poly(1-NMA) | Naphthyl | 135 | ~300 | Unzipping + Minor Char |

| PHNMA | 4-OH-Naphthyl | 175 (est) | ~315 | Unzipping + Crosslinking |

Mechanistic Analysis of Degradation

Understanding the failure mode is critical for application limits.[1] PHNMA degrades via two competing pathways depending on the temperature and atmosphere.[1]

Pathway A: Depolymerization (Unzipping)

Dominant at 300°C–400°C under inert atmosphere.[1]

-

Initiation: Homolytic scission of the chain-end or weak link.[1]

-

Propagation: The radical "unzips" down the backbone, releasing monomer (4-hydroxynaphthalen-1-yl methacrylate).[1]

-

Result: Mass loss.

Pathway B: Ester Cleavage & Charring

Dominant at >400°C or in oxidative environments.[1]

-

Scission: Cleavage of the ester bond releases the naphthol derivative.[1]

-

Condensation: The phenolic naphthalene rings undergo oxidative coupling or dehydration, forming a polycyclic aromatic char.[1]

-

Result: Residual mass (High etch resistance).[1]

Degradation Pathway Diagram

Figure 2: Competing thermal degradation pathways for PHNMA.

Applications & Implications

The thermal stability profile of PHNMA dictates its utility in specific high-value sectors:

-

EUV Lithography Underlayers: The high carbon content (naphthalene) provides excellent dry etch resistance.[1] The high

(>170°C) ensures the pattern does not collapse during the "Post-Apply Bake" (PAB) or "Post-Exposure Bake" (PEB) processes, which often reach 130-150°C.[1] -

High-Temperature Coatings: The ability to form stable char makes PHNMA a candidate for ablative coatings or flame-retardant additives where structural integrity must be maintained transiently under heat load.[1]

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 4-Hydroxynaphthalen-1-yl methacrylate (CAS 912280-35-4).[1][2][3]Link[1]

-

ChemScene. (2024).[1] Safety Data Sheet: 4-Hydroxynaphthalen-1-yl methacrylate.[1]Link[1]

-

Czech, Z., et al. (2014).[1] "Thermal stability and degradation of selected poly(alkyl methacrylates) used in the polymer industry." Journal of Thermal Analysis and Calorimetry. Link[1]

-

Ito, H. (2005).[1] "Chemical Amplification Resists for Microlithography." Advances in Polymer Science. (Contextualizing phenolic methacrylates in lithography). Link[1]

-

Miyagawa, T., et al. (2003).[1] "Thermal properties of poly(1-naphthyl methacrylate) and its copolymers." Polymer Journal.[1] (Baseline data for naphthyl methacrylates). Link

Sources

4-Hydroxynaphthalen-1-yl methacrylate SDS safety data sheet

CAS: 912280-35-4 | Formula: C₁₄H₁₂O₃ | M.W.: 228.24 g/mol [1]

Chemical Identity & Technical Specifications

4-Hydroxynaphthalen-1-yl methacrylate (often referred to as 1,4-Naphthalenediol monomethacrylate) is a bifunctional monomer featuring a polymerizable methacrylate group and a reactive phenolic hydroxyl group. Its naphthalene core imparts high refractive index and thermal stability to resulting polymers, making it a critical building block in advanced optical materials and lithography.[2]

Physicochemical Properties

| Property | Specification | Notes |

| CAS Number | 912280-35-4 | Verified unique identifier.[1] |

| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale yellow. |

| Melting Point | > 100°C (Predicted) | Exact experimental value varies by polymorph; parent diol melts ~190°C. |

| Solubility | Soluble: THF, DMSO, Acetone, DCMInsoluble: Water, Aliphatic hydrocarbons | Hydrophobic naphthalene core limits aqueous solubility.[2] |

| Refractive Index | High (> 1.60 in polymer form) | Due to aromatic conjugation.[2] |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Typically 100–500 ppm to prevent premature polymerization.[2] |

Safety Data Sheet (SDS) & Hazard Identification

GHS Classification (Regulation (EC) No 1272/2008): This compound is an acrylate derivative and a phenol; it poses sensitization and irritation risks.[2]

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction (Skin Sensitization Category 1).[2]

Precautionary Statements (P-Codes)

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3][6] Continue rinsing.[2][3][5][6]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Emergency Response Visualizer

Caption: Emergency response logic flow for 4-Hydroxynaphthalen-1-yl methacrylate exposure events.

Handling, Storage, and Stability[2][7]

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated). The phenolic group is prone to oxidation, and the methacrylate group is heat-sensitive.[2]

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2] Oxygen can act as a polymerization inhibitor but also promotes oxidative degradation of the naphthol moiety.[2]

-

Light: Protect from light.[2][3][6] UV exposure can trigger photo-oxidation or radical formation.

Stability Mechanisms

The compound contains a polymerization inhibitor (MEHQ).[2] However, the inhibitor requires a small amount of dissolved oxygen to function effectively in the liquid/solution state.[2]

-

Solid State: Stable if kept cool and dry.[2]

-

Solution State: Do not store solutions for extended periods. Prepare fresh.

Technical Applications & Mechanism

High Refractive Index Polymers

The naphthalene ring provides high molar refraction.[2] Polymers derived from this monomer are used in:

-

Optical Coatings: Anti-reflective layers or high-n encapsulants for LEDs.

-

Ophthalmic Lenses: Thinner lenses due to higher index.[2]

Lithography & Photoresists

The free phenolic hydroxyl group at position 4 allows for:

-

Alkali Solubility: The polymer can be dissolved in aqueous base (e.g., TMAH) used in photoresist developers.[2]

-

Post-Polymerization Modification: The -OH group can be reacted with acid chlorides or isocyanates to attach functional dyes or crosslinkers.

Experimental Protocols

Protocol: Free Radical Polymerization (Solution)

Objective: Synthesize Poly(4-hydroxynaphthalen-1-yl methacrylate).

Materials:

-

Monomer: 4-Hydroxynaphthalen-1-yl methacrylate (1.0 g, 4.38 mmol)

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized (7.2 mg, 1 mol%)[2]

-

Solvent: Anhydrous THF or 1,4-Dioxane (5 mL, ~1 M concentration)

-

Precipitant: Cold Methanol or Hexane[2]

Workflow:

-

Dissolution: In a Schlenk tube, dissolve the monomer in anhydrous THF.

-

Degassing: Perform 3 cycles of freeze-pump-thaw to remove oxygen (critical to prevent inhibition and oxidation).

-

Initiation: Add AIBN under Argon flow.

-

Polymerization: Heat to 65°C in an oil bath for 12–24 hours.

-

Termination: Cool the flask to room temperature and expose to air.

-

Purification: Dropwise addition of the polymer solution into excess cold Methanol (10x volume). Filter the white precipitate.[2]

-

Drying: Vacuum dry at 40°C overnight.

Synthesis Pathway Visualization

Caption: Synthetic route from 1,4-naphthalenediol to high-refractive-index polymer.

References

-

PubChem. (n.d.).[2][7] 1,4-Naphthalenediol (Compound Summary). National Library of Medicine.[2] Retrieved March 6, 2026, from [Link][2]

-

Matyjaszewski Polymer Group. (n.d.).[2] ATRP of Methacrylates. Carnegie Mellon University.[2] Retrieved March 6, 2026, from [Link][2]

-

European Chemicals Agency (ECHA). (2008).[2] Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures (CLP Regulation).[2] Retrieved March 6, 2026, from [Link][2]

-

Beuermann, S., et al. (2001).[2] Poly(phenyl methacrylate) and poly(1-naphthyl methacrylate) prepared in microemulsions. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved March 6, 2026, from [Link][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 1,4-Naphthalenediol | C10H8O2 | CID 11305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.se [fishersci.se]

- 6. fishersci.com [fishersci.com]

- 7. 1,4-Naphthalenediol, 1,4-dihydro- | C10H10O2 | CID 12270272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Free Radical Polymerization of 4-Hydroxynaphthalen-1-yl Methacrylate

This Application Note and Protocol is designed for researchers and drug development professionals targeting the synthesis of Poly(4-Hydroxynaphthalen-1-yl methacrylate) (PHNMA). This guide addresses the specific challenges posed by the phenolic moiety in the monomer, offering a high-fidelity Free Radical Polymerization (FRP) approach.

Executive Summary & Scientific Rationale

4-Hydroxynaphthalen-1-yl methacrylate (HNMA) is a functional monomer combining a high-refractive-index naphthalene core with a reactive phenolic hydroxyl group. Polymers derived from HNMA are critical in optical coatings (RI > 1.60) , EUV/DUV photoresists (where alkali solubility is required), and adhesion promoters .

The "Phenolic Challenge"

Unlike standard alkyl methacrylates, HNMA contains a free phenolic group. In free radical polymerization, phenols can act as retarders or weak inhibitors. The propagating radical can abstract a hydrogen atom from the phenol, creating a stable phenoxy radical that terminates or slows the chain growth (Chain Transfer Constant

Expert Insight: To achieve high molecular weight (MW) and conversion, this protocol utilizes a modified solution polymerization technique emphasizing:

-

Rigorous Deoxygenation: Oxygen synergistically enhances phenolic inhibition.

-

Solvent Polarity Control: Using 1,4-Dioxane or THF to disrupt hydrogen bonding.

-

Initiator Overcompensation: Using AIBN at slightly elevated concentrations to overcome initial retardation.

Experimental Workflow Diagram

The following diagram outlines the critical path for the synthesis, highlighting the "Freeze-Pump-Thaw" cycle which is mandatory for this phenolic monomer.

Figure 1: Critical workflow for the polymerization of phenolic methacrylates. The red 'Deoxygenation' node is the failure point for most attempts.

Materials & Equipment

| Component | Grade/Specification | Role |

| Monomer | 4-Hydroxynaphthalen-1-yl methacrylate (>98%) | Precursor. Must be inhibitor-free. |

| Initiator | AIBN (Azobisisobutyronitrile) | Recrystallized from methanol. |

| Solvent | 1,4-Dioxane (Anhydrous) or THF | Reaction medium. Solvates the phenol. |

| Precipitant | Methanol (cold) or n-Hexane | Purification. |

| Gas | Nitrogen or Argon (5.0 Grade) | Inert atmosphere. |

Equipment:

-

Schlenk line or High-vacuum manifold.

-

Heavy-walled glass ampoules or Schlenk flasks.

-

Oil bath with PID temperature control (

).

Detailed Protocol: Direct Solution Polymerization

Phase 1: Monomer Pre-treatment (Critical)

Commercial HNMA is stabilized with MEHQ (Monomethylether hydroquinone). While the monomer itself is phenolic, the added inhibitor is more potent and must be removed.

-

Dissolve HNMA in a minimal amount of dry THF.

-

Pass the solution through a short column of basic alumina or inhibitor remover beads (Sigma-Aldrich).

-

Concentrate the monomer using a rotary evaporator at

to avoid thermal polymerization.

Phase 2: Reaction Setup

-

Stoichiometry: Prepare a solution with a monomer concentration (

) of 1.0 - 2.0 M .-

Example: Dissolve 2.28 g (10 mmol) of HNMA in 5-10 mL of 1,4-Dioxane.

-

-

Initiator Addition: Add AIBN at 2.0 mol% relative to monomer.

-

Note: Standard methacrylates use 0.5-1.0%, but phenolic retardation requires a higher radical flux [1].

-

Calculation: For 10 mmol monomer, use 0.2 mmol (32.8 mg) AIBN.

-

-

Transfer the solution to a Schlenk tube or heavy-walled ampoule containing a magnetic stir bar.

Phase 3: Deoxygenation (The "Self-Validating" Step)

Why this matters: Oxygen reacts with phenolic radicals to form quinones, which permanently terminate polymerization.

-

Freeze: Submerge the ampoule in liquid nitrogen until the solvent is solid.

-

Pump: Open to high vacuum (<100 mTorr) for 10-15 minutes.

-

Thaw: Close vacuum, remove from

, and thaw in warm water. -

Repeat: Perform this cycle 3 times minimum .

-

Seal: Backfill with Argon and seal the vessel (or close the high-vacuum valve).

Phase 4: Polymerization[1]

-

Place the vessel in a pre-heated oil bath at 70°C .

-

Stir at 300-500 RPM.

-

Duration: Run for 18-24 hours .

-

Visual Check: Viscosity should increase significantly. If the solution turns dark yellow/orange, it indicates oxidation (quinone formation) and likely low MW.

-

Phase 5: Work-up & Purification

-

Cool the reaction to room temperature.

-

Dilute with a small amount of THF if the solution is too viscous.

-

Precipitation: Dropwise add the polymer solution into a 10-fold excess of cold Methanol (or n-Hexane if the polymer is methanol-soluble, though phenolic polymers are usually methanol-soluble; if so, use Diethyl Ether or Hexane ).

-

Recommendation: Start with Diethyl Ether/Hexane (1:1) to ensure precipitation of the polar polymer.

-

-

Filter the white precipitate.

-

Reprecipitation (Optional but Recommended): Redissolve in THF and precipitate again to remove unreacted monomer and oligomers.

-

Drying: Dry in a vacuum oven at 40-50°C for 24 hours.

Characterization & Analysis

| Method | Expected Feature | Purpose |

| 1H NMR (DMSO-d6) | Broadening of peaks at 6.5-8.0 ppm (Naphthalene) and disappearance of vinyl protons (5.5, 6.0 ppm). | Verify conversion and purity. |

| GPC (DMF + LiBr) | Determine Molecular Weight.[1] Note: Use DMF to prevent aggregation. | |

| DSC | Thermal stability assessment. | |

| Refractometry | RI ( | Optical validation. |

Advanced Optimization: The "Protection" Route

If the Direct Protocol yields low molecular weight (

-

Protect: React HNMA with Acetic Anhydride to form 4-acetoxynaphthalen-1-yl methacrylate .

-

Polymerize: Use standard conditions (AIBN, Toluene, 60°C). This removes the phenolic hydrogen source.

-

Deprotect: Treat the polymer with Hydrazine Hydrate or mild base to restore the -OH group.

-

Benefit: Yields significantly higher MW and lower polydispersity (PDI).

-

Reaction Mechanism & Inhibition Pathway

Understanding the competition between propagation and inhibition is vital for troubleshooting.

Figure 2: Kinetic competition. The "Phenolic Inhibition" pathway (red) competes with Propagation (green). Removing Oxygen minimizes the stability of the Phenoxy Radical, pushing the equilibrium back toward growth.

References

-

Fujisawa, S., & Kadoma, Y. (1992). Effect of phenolic compounds on the polymerization of methyl methacrylate. Dental Materials. Link

-

Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science. (Discusses protection of hydroxystyrene derivatives). Link

-

Poly(1-naphthyl methacrylate) Properties . ChemicalBook. (Structural analog reference). Link

-

Sanay, B., et al. (2020). Photoinitiated polymerization of methacrylates comprising phenyl moieties. Journal of Applied Polymer Science. Link

Sources

High-Fidelity Synthesis of Amphiphilic Block Copolymers via ATRP: The 4-Hydroxynaphthyl Methacrylate System

Part 1: Strategic Overview & Scientific Rationale

The Challenge of Phenolic Methacrylates

The synthesis of block copolymers containing 4-hydroxynaphthyl methacrylate (HNMA) presents a specific chemical challenge inherent to phenolic monomers in Atom Transfer Radical Polymerization (ATRP). While the naphthyl group offers high refractive index and π-π stacking capabilities useful for drug delivery and self-assembly, the free phenolic hydroxyl group (-OH) acts as a radical scavenger (antioxidant) and can coordinate competitively with the copper catalyst system (Cu(I)/L).

Direct polymerization of HNMA often leads to:

-

Broad Polydispersity (Đ > 1.5): Due to termination reactions caused by phenolic protons.

-

Catalyst Poisoning: Complexation of the phenol with Cu species, shifting the redox potential.

-

Low Conversion: Retarded kinetics due to radical scavenging.

The Solution: The "Protect-Polymerize-Deprotect" Strategy

To ensure Scientific Integrity and reproducible results (low Đ < 1.2), this protocol utilizes a protection group strategy. We will synthesize the polymer using 4-acetoxynaphthyl methacrylate (AcNMA) , followed by selective post-polymerization hydrolysis. This method guarantees that the ATRP equilibrium remains undisturbed by the phenolic proton.

Target Architecture: Poly(ethylene glycol)-b-Poly(4-hydroxynaphthyl methacrylate) (PEG-b-PHNMA). This amphiphilic block copolymer is ideal for micellar drug delivery.

Part 2: Experimental Protocols

Phase 1: Pre-Synthesis & Monomer Protection

Note: If you do not have pre-synthesized AcNMA, follow this brief derivation.

Monomer Synthesis Logic: Reacting 1,4-dihydroxynaphthalene directly with methacryloyl chloride yields a mixture. Recommended Route:

-

Precursor: 4-acetoxy-1-naphthol (Selective mono-acetylation).

-

Esterification: React 4-acetoxy-1-naphthol with methacryloyl chloride/TEA.

-

Purification: Recrystallization in Ethanol/Hexane. Crucial: Monomer purity must be >99% by HPLC to ensure "living" polymerization character.

Phase 2: Macroinitiator Synthesis (PEG-Br)

We utilize a commercially available PEG-OH (Mn ~ 2000 or 5000 g/mol ) converted to a macroinitiator.

Reagents:

-

MeO-PEG-OH (dried via azeotropic distillation with toluene).

-

2-Bromoisobutyryl bromide (BIBB) [Initiator].

-

Triethylamine (TEA) [Base].

-

Dichloromethane (DCM) [Solvent].

Step-by-Step:

-

Dissolve dry PEG (1 eq) in anhydrous DCM under

. -

Add TEA (2 eq) and cool to 0°C.

-

Add BIBB (2 eq) dropwise over 1 hour.

-